molecular formula C12H16N6O B1523750 6-(3-aminophenoxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 1183585-51-4

6-(3-aminophenoxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No. B1523750
M. Wt: 260.3 g/mol
InChI Key: MBQHSDXUIANPJT-UHFFFAOYSA-N
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Description

The compound “6-(3-aminophenoxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine” is a complex organic molecule. It contains an aminophenoxymethyl group attached to a triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. The triazine ring also has two dimethylamine groups attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, which is aromatic, would contribute to the compound’s stability. The aminophenoxymethyl and dimethylamine groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The amino groups could potentially participate in reactions such as acylation or alkylation. The phenol group could undergo reactions such as oxidation or electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polarities of its functional groups. Its melting and boiling points would depend on factors such as the strength of intermolecular forces .

Scientific Research Applications

Synthesis and Polymer Applications

Triazine derivatives have been used in the synthesis of new polyamides with remarkable properties. For example, a study by Liaw et al. (1999) focused on synthesizing new polyamides based on bis[4-(4-aminophenoxy)phenyl]diphenylmethane, demonstrating moderate to high inherent viscosities and excellent solubility in various organic solvents. These polyamides exhibit high tensile strength and thermal stability, making them suitable for advanced material applications (Liaw, Liaw, & Yang, 1999).

Sensing Applications

A study by Das and Mandal (2018) highlighted the development of fluorescent probes based on triazine derivatives for the detection of nitroaromatic compounds in water. These probes were characterized by their selectivity and ultrafast sensing capabilities, with applications in environmental monitoring and safety (Das & Mandal, 2018).

Material Science

In material science, triazine-based compounds have been utilized in the creation of novel nanofiltration membranes with improved water flux and dye treatment capabilities. Liu et al. (2012) synthesized sulfonated aromatic diamine monomers to prepare thin-film composite nanofiltration membranes, showing enhanced hydrophilicity and effective dye rejection (Liu et al., 2012).

Organic Synthesis and Potential Anti-Tumor Agents

Badrey and Gomha (2012) explored the synthesis of novel triazines and triazepines through the interaction with various reagents, aiming to produce compounds with potential anti-tumor activities. This study illustrates the versatility of triazine derivatives in medicinal chemistry (Badrey & Gomha, 2012).

Environmental Applications

Cook and Hütter (1982) investigated bacteria that could utilize s-triazine herbicides as a sole sulfur source for growth. This research provides insights into the biodegradation and environmental impact of triazine compounds (Cook & Hütter, 1982).

properties

IUPAC Name

6-[(3-aminophenoxy)methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O/c1-18(2)12-16-10(15-11(14)17-12)7-19-9-5-3-4-8(13)6-9/h3-6H,7,13H2,1-2H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQHSDXUIANPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)COC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-aminophenoxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-aminophenoxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-(3-aminophenoxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Reactant of Route 3
6-(3-aminophenoxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Reactant of Route 4
6-(3-aminophenoxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Reactant of Route 5
6-(3-aminophenoxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Reactant of Route 6
6-(3-aminophenoxymethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

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